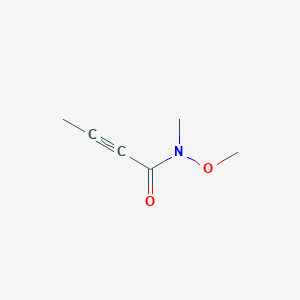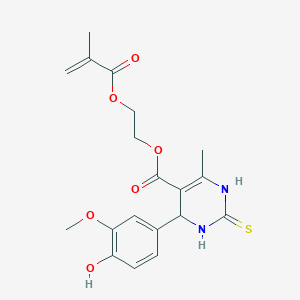
2-(Methacryloyloxy)ethyl 4-(4-hydroxy-3-methoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Methacryloyloxy)ethyl 4-(4-hydroxy-3-methoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a complex organic compound that features a methacryloyloxy group, a hydroxy-methoxyphenyl group, and a thioxo-tetrahydropyrimidine carboxylate structure
Métodos De Preparación
The synthesis of 2-(Methacryloyloxy)ethyl 4-(4-hydroxy-3-methoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate typically involves multi-step organic reactionsThe thioxo-tetrahydropyrimidine ring is then formed via a cyclization reaction under acidic or basic conditions .
Análisis De Reacciones Químicas
This compound can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The methacryloyloxy group can be reduced to form a simpler alkyl group.
Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide
Aplicaciones Científicas De Investigación
2-(Methacryloyloxy)ethyl 4-(4-hydroxy-3-methoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate has several scientific research applications:
Chemistry: Used as a monomer in polymerization reactions to create specialized polymers with unique properties.
Biology: Investigated for its potential as an enzyme inhibitor due to its complex structure.
Medicine: Explored for its potential anticancer properties, as it can interact with specific molecular targets in cancer cells.
Industry: Utilized in the production of advanced materials with specific mechanical and chemical properties
Mecanismo De Acción
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The methacryloyloxy group can form covalent bonds with active sites of enzymes, inhibiting their activity. The hydroxy-methoxyphenyl group can interact with aromatic residues in proteins, enhancing binding affinity. The thioxo-tetrahydropyrimidine ring can participate in hydrogen bonding and hydrophobic interactions, stabilizing the compound-protein complex .
Comparación Con Compuestos Similares
Similar compounds include:
Ethyl 4-hydroxy-3-methoxycinnamate: Shares the hydroxy-methoxyphenyl group but lacks the methacryloyloxy and thioxo-tetrahydropyrimidine structures.
(E)-6-Hydroxy-2-oxo-2H-chromen-7-yl 3-(4-hydroxy-3-methoxyphenyl)acrylate: Contains a hydroxy-methoxyphenyl group and an acrylate group but differs in the overall structure.
4-Hydroxy-3-methoxybenzaldehyde nicotinamide: Features a hydroxy-methoxyphenyl group and a nicotinamide group, differing in its functional groups and overall structure
Propiedades
Fórmula molecular |
C19H22N2O6S |
|---|---|
Peso molecular |
406.5 g/mol |
Nombre IUPAC |
2-(2-methylprop-2-enoyloxy)ethyl 4-(4-hydroxy-3-methoxyphenyl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate |
InChI |
InChI=1S/C19H22N2O6S/c1-10(2)17(23)26-7-8-27-18(24)15-11(3)20-19(28)21-16(15)12-5-6-13(22)14(9-12)25-4/h5-6,9,16,22H,1,7-8H2,2-4H3,(H2,20,21,28) |
Clave InChI |
VYUAAUMAHVYIEC-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(NC(=S)N1)C2=CC(=C(C=C2)O)OC)C(=O)OCCOC(=O)C(=C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![L-Cysteine,S-ethyl-N-[(9H-fluoren-9-ylmethoxy)carbonyl]-](/img/structure/B12829188.png)
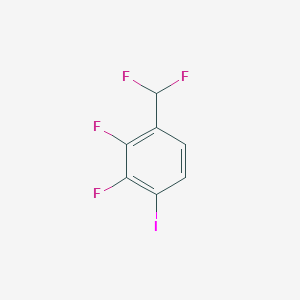



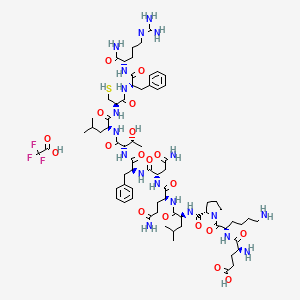

![{2-[4-(Morpholin-4-ylmethyl)phenyl]phenyl}methanamine](/img/structure/B12829240.png)
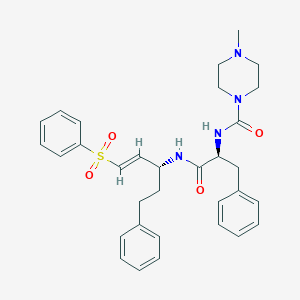

![1-(2-Methylimidazo[1,2-a]pyridin-7-yl)ethan-1-one](/img/structure/B12829253.png)
